molecular formula C14H17ClO2 B8274005 2-(4-Chloro-phenyl)-3-cyclopentyl-propionic acid

2-(4-Chloro-phenyl)-3-cyclopentyl-propionic acid

Cat. No.: B8274005
M. Wt: 252.73 g/mol
InChI Key: HZRFNGDBSJETHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-phenyl)-3-cyclopentyl-propionic acid is a useful research compound. Its molecular formula is C14H17ClO2 and its molecular weight is 252.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17ClO2

Molecular Weight

252.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-cyclopentylpropanoic acid

InChI

InChI=1S/C14H17ClO2/c15-12-7-5-11(6-8-12)13(14(16)17)9-10-3-1-2-4-10/h5-8,10,13H,1-4,9H2,(H,16,17)

InChI Key

HZRFNGDBSJETHN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of freshly prepared lithium diisopropylamide (78.0 mL of a 0.91M stock solution, 70.98 mmol) cooled to −78° C. was treated with (4-chloro-phenyl)-acetic acid (5.76 g, 33.8 mmol) in tetrahydrofuran/1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (84 mL, 3:1). The resulting solution was stirred at −78° C. for 1 h. Iodomethylcyclopentane (7.45 g, 35.49 mmol) was then added in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (2 mL). This solution was stirred at −78° C. for 4 h. The reaction was then warmed to 25° C. and was stirred at 25° C. for 16 h. The reaction mixture was then quenched by the dropwise addition of a saturated aqueous ammonium chloride solution (20 mL). The excess solvent was removed in vacuo. The residue was acidified to pH=1 with a 1N aqueous hydrochloric acid solution. The mixture was then poured into water (150 mL) and extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 80/20 hexanes/ethyl acetate) afforded 2-(4-chloro-phenyl)-3-cyclopentyl-propionic acid (6.76 g, 79.1%) as a yellow solid: mp 82-84° C.: EI-HRMS m/e calcd for C14H17ClO2 (M+) 252.0917, found 252.0906.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step Two
Name
tetrahydrofuran 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Quantity
84 mL
Type
solvent
Reaction Step Two
Quantity
7.45 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

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